molecular formula C18H18F2N4O3S B12023282 3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine CAS No. 675120-86-2

3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12023282
CAS No.: 675120-86-2
M. Wt: 408.4 g/mol
InChI Key: ARSOPJFHNHNKKX-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative featuring a 2,6-difluorobenzylthio group at position 3 and a 3,4,5-trimethoxyphenyl substituent at position 3. The compound is synthesized via nucleophilic substitution of a triazole-3-thiol intermediate with 2,6-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile), yielding 85% isolated product .

Physicochemical Properties
While explicit data on solubility or melting point are unavailable, crystallographic studies (e.g., ) reveal a planar triazole ring (root-mean-square deviation = 0.001 Å) with dihedral angles of 22.35°, 68.17°, and 42.01° relative to the trimethoxyphenyl, 3-chlorophenyl, and difluorobenzyl groups, respectively. Weak intramolecular C–H⋯π interactions and intermolecular C–H⋯O/N hydrogen bonds stabilize the crystal lattice .

Properties

CAS No.

675120-86-2

Molecular Formula

C18H18F2N4O3S

Molecular Weight

408.4 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H18F2N4O3S/c1-25-14-7-10(8-15(26-2)16(14)27-3)17-22-23-18(24(17)21)28-9-11-12(19)5-4-6-13(11)20/h4-8H,9,21H2,1-3H3

InChI Key

ARSOPJFHNHNKKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

Hydrazine-Formamide Cyclization

A foundational method involves reacting hydrazine hydrate with formamide under elevated temperatures (140–210°C) to form 4-amino-1,2,4-triazole intermediates. For the target compound, this step establishes the amino-triazole core, which is subsequently functionalized. Key parameters include:

  • Molar ratio : 1:4 hydrazine-to-formamide ratio to minimize byproducts like 4-amino-1,2,4-triazole.

  • Temperature : Optimal yields (75–99%) occur at 180–200°C under reduced pressure (20–100 mmHg).

  • Isolation : The product is crystallized from isopropanol, achieving >90% purity.

Dithiocarbazinate Intermediate Route

Alternative protocols employ carbon disulfide (CS₂) and substituted benzoyl hydrazines to form potassium dithiocarbazinates, which cyclize with excess hydrazine hydrate. This method introduces a thiol group at position 3 of the triazole ring, critical for later functionalization:

  • Reaction : Benzoyl hydrazine + CS₂ + KOH → potassium dithiocarbazinate.

  • Cyclization : Intermediate + hydrazine hydrate → 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.

Functionalization of the Triazole Core

Introduction of the 3,4,5-Trimethoxyphenyl Group

The 5-position of the triazole is substituted with a 3,4,5-trimethoxyphenyl moiety via nucleophilic aromatic substitution or Suzuki coupling.

Ullmann-Type Coupling

A copper-catalyzed coupling between 4-amino-5-iodo-1,2,4-triazole-3-thiol and 3,4,5-trimethoxybenzene boronic acid achieves regioselective arylation. Conditions include:

ParameterValueSource
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
SolventDimethyl sulfoxide (DMSO)
Temperature110°C
Yield68–72%

Direct Substitution

Pre-formed 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is synthesized by reacting potassium dithiocarbazinate with 3,4,5-trimethoxybenzoyl chloride.

Thioether Formation at Position 3

The thiol group at position 3 undergoes alkylation with 2,6-difluorobenzyl bromide to introduce the (2,6-difluorobenzyl)thio moiety:

  • Reaction :
    Triazole-3-thiol+2,6-difluorobenzyl bromideBaseTarget compound\text{Triazole-3-thiol} + \text{2,6-difluorobenzyl bromide} \xrightarrow{\text{Base}} \text{Target compound}

  • Conditions :

    • Base : Triethylamine or K₂CO₃.

    • Solvent : Ethanol or DMSO.

    • Temperature : 60–80°C.

    • Yield : 65–78%.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol or acetonitrile, enhancing purity to >95%.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR^1\text{H NMR} (DMSO-d₆): δ 7.45–7.35 (m, 3H, Ar-H), 6.90 (s, 2H, OCH₃), 4.30 (s, 2H, SCH₂).

  • Mass Spectrometry :

    • Molecular ion : m/z 448.1 [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC) : Purity ≥98%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldSource
Hydrazine-formamideScalable, high purityRequires high temperatures75–99%
DithiocarbazinateIntegrates thiol group earlyMulti-step, lower yields50–65%
Ullmann couplingRegioselective, modularCostly catalysts68–72%

Industrial-Scale Considerations

Solvent Selection

  • Polar aprotic solvents (DMSO, DMF) enhance reaction rates but complicate removal.

  • Ethanol balances cost and efficiency for thioether formation.

Byproduct Management

  • 4-Amino-1,2,4-triazole : Controlled by excess formamide.

  • Disulfides : Suppressed via inert atmosphere (N₂/Ar).

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies report 30–40% reduction in reaction time for triazole formation using microwave irradiation (100–150°C, 300 W).

Flow Chemistry

Continuous flow systems improve heat transfer and scalability for high-temperature steps (e.g., cyclization) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s sulfur atom and amino group serve as nucleophilic sites for substitution reactions.

Reaction Type Conditions Products Yield References
Thioether alkylationK₂CO₃, DMF, 80°C, alkyl halidesS-alkylated derivatives (e.g., methyl or benzyl substituents)65–78%
Amino group acylationAcCl, pyridine, RTN-acetylated triazole82%
Fluorobenzyl displacementNaH, THF, electrophiles (e.g., R-X)Substitution at the 2,6-difluorobenzylthio group55–70%

Oxidation Reactions

The sulfur atom in the thioether moiety undergoes controlled oxidation:

Oxidizing Agent Conditions Product Applications
H₂O₂ (30%)AcOH, 50°C, 2 hrsSulfoxide derivativeEnhanced solubility for formulation
mCPBADCM, 0°C → RT, 6 hrsSulfone derivativeImproved metabolic stability

Characterization data for sulfone derivative:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, aromatic), 4.45 (s, SCH₂), 3.90 (s, OCH₃)

  • MS (ESI+) : m/z 465.1 [M+H]⁺

Microwave-Assisted Coupling Reactions

Microwave synthesis enhances reaction efficiency for triazole functionalization:

Reaction Conditions Time Yield Key Observations
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 120°C, MW30 min76%Introduces aryl/heteroaryl groups at C-5
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 100°C, MW45 min68%Forms alkynyl-substituted triazoles

Ring-Opening and Rearrangement

Under strong acidic/basic conditions, the triazole ring undergoes transformations:

  • Acid Hydrolysis (6M HCl, reflux):

    • Cleavage of the triazole ring to form thiourea intermediates.

    • Mechanism : Protonation at N-2 followed by nucleophilic attack by water.

  • Base-Mediated Rearrangement (NaOH, EtOH, 60°C):

    • Conversion to benzimidazole derivatives via Dimroth rearrangement.

    • Key Product : 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-thiol .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Derivative Modification Site Antifungal IC₅₀ (µM) Anticancer EC₅₀ (µM)
Parent compound12.3 ± 1.248.7 ± 3.5
Sulfone analogS-oxidation8.9 ± 0.822.1 ± 2.1
N-Acetylated triazoleAmino acylation15.6 ± 1.553.4 ± 4.0

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the C–S bond, forming 3,4,5-trimethoxyphenyl fragments .

  • Thermal Stability : Decomposes at 215°C (DSC data) without melting, indicating high thermal resilience.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing targeted therapies with tunable pharmacokinetic properties. Experimental protocols and spectral data from analogous triazoles support these findings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in inhibiting the proliferation of cancer cell lines. Research indicates that triazole compounds can interfere with cellular mechanisms involved in tumor growth and metastasis. For instance, studies have demonstrated that similar triazole derivatives exhibit antiangiogenic properties, which are crucial for tumor development and survival .

Mechanism of Action
The mechanism through which triazoles exert their anticancer effects often involves the inhibition of key enzymes involved in nucleic acid synthesis and cell division. Compounds with a triazole ring structure are known to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both of which are vital for DNA synthesis . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For example, studies have reported that modifications to the triazole structure can enhance its activity against resistant bacterial strains .

Case Studies
In one study, a series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain substitutions on the triazole ring significantly increased antimicrobial potency .

Neuropharmacological Effects

Recent research has highlighted the potential neuropharmacological applications of triazole derivatives. Compounds similar to 3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine have been studied for their effects on neurotransmitter systems and neuroprotection against neurodegenerative diseases such as Alzheimer’s .

Synthesis and Structural Modifications

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that include thioether formation and cyclization processes to introduce the triazole moiety . Variations in synthetic routes can lead to different biological activities based on the substituents attached to the triazole ring.

Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of triazole derivatives. Modifications at various positions on the triazole ring can lead to significant changes in biological activity . For example, introducing electron-withdrawing or electron-donating groups can affect both the potency and selectivity of these compounds against specific targets.

Mechanism of Action

The mechanism of action of 3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s difluorobenzylthio and trimethoxyphenyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of related compounds:

Compound Name Substituent at Position 3 Substituent at Position 5 Key Properties/Activities Reference
3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 2,6-Difluorobenzylthio 3,4,5-Trimethoxyphenyl High crystallinity; potential tubulin inhibition
3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 2-Methylbenzylthio 3,4,5-Trimethoxyphenyl Lower lipophilicity vs. difluoro analog; unconfirmed bioactivity
3-[(2,6-Dichlorophenyl)methyl]sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 2,6-Dichlorobenzylthio Trifluoromethyl Antimicrobial activity (broad-spectrum)
4-(3-Chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 2,6-Difluorobenzylthio 3,4,5-Trimethoxyphenyl + 3-Chlorophenyl Enhanced cytotoxicity vs. non-chlorinated analogs
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 4-Methylbenzylthio + 2-Chlorobenzylidene imine 3,4,5-Trimethoxyphenyl Schiff base formation; moderate antifungal activity

Crystallographic and Computational Insights

  • Hydrogen Bonding : The 2,6-difluorobenzylthio group participates in weak C–H⋯F interactions (3.2–3.5 Å), absent in methyl or chloro analogs. This may enhance crystal packing stability .

Biological Activity

The compound 3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure

The structure of the compound can be represented as follows:

  • Chemical Formula : C17_{17}H18_{18}F2_{2}N4_{4}O3_{3}S
  • Molecular Weight : 398.41 g/mol

Biological Activity Overview

  • Anticancer Properties
    • The triazole moiety is known for its anticancer activity. Studies have shown that derivatives of triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine have been evaluated against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).
    • In vitro assays demonstrated that certain triazole derivatives showed IC50_{50} values in the low micromolar range (e.g., 6.2 μM against HCT-116 colon carcinoma) indicating potential for further development as anticancer agents .
  • Antimicrobial Activity
    • Triazole compounds have also been studied for their antimicrobial properties. The presence of a sulfur atom in the structure enhances the interaction with microbial targets. In particular, studies have indicated that triazole derivatives can inhibit the growth of various pathogens including bacteria and fungi.
    • For example, a related compound was found to exhibit potent antifungal activity against Candida albicans and Aspergillus species .
  • Mechanism of Action
    • The biological activity of triazoles often involves the inhibition of enzymes critical for cell division and proliferation in cancer cells. They may also disrupt cellular processes in microbes by targeting specific pathways involved in their growth and survival .

Table 1: Anticancer Activity of Related Triazole Compounds

Compound NameCell Line TestedIC50_{50} (μM)Reference
3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amineMCF-7 (Breast Cancer)8.0
3-(4-Chlorobenzylthio)-1H-1,2,4-triazoleA549 (Lung Cancer)10.5
5-(4-Chlorophenyl)-1H-1,2,4-triazoleHT-29 (Colon Cancer)6.2

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amineCandida albicans15
1H-1,2,4-Triazole DerivativeAspergillus niger20

Case Studies

  • Evaluation Against Cancer Cell Lines
    • A study assessed the antiproliferative effects of various triazole derivatives on multiple human cancer cell lines using the MTT assay method. The results indicated that compounds with similar structural features to 3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine displayed significant cytotoxicity across all tested lines .
  • Antimicrobial Screening
    • In another investigation focusing on antimicrobial properties, a series of triazole derivatives were screened against common pathogens. The compound demonstrated notable inhibitory effects on fungal strains with potential applications in treating infections caused by resistant organisms .

Q & A

Q. What are the established synthetic routes for this compound, and what methodological considerations ensure reproducibility?

The synthesis typically involves nucleophilic substitution between a halogenated benzyl derivative (e.g., 2,6-difluorobenzyl chloride) and a triazole-thiol precursor under basic conditions. Key steps include:

  • Reaction conditions : Use of potassium carbonate or sodium hydroxide in anhydrous DMF or THF at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodology includes:

  • Data collection : Use a diffractometer (e.g., Bruker D8 QUEST) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELX suite (SHELXL for refinement, SHELXS for structure solution) to model atomic positions, thermal parameters, and hydrogen bonding networks. Typical R-factors < 0.05 ensure accuracy .
  • Validation : Check for data-to-parameter ratios > 15 and adherence to Cambridge Structural Database (CSD) geometry norms .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR : 1^1H NMR (confirm presence of difluorobenzyl protons at δ 7.2–7.4 ppm and trimethoxyphenyl groups at δ 3.8–4.0 ppm) .
  • FT-IR : Detect thioether (C–S stretch at ~650 cm1^{-1}) and triazole ring vibrations (C=N at ~1500 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ matching theoretical mass within 2 ppm) .

Advanced Research Questions

Q. How can synthesis yield be optimized using design of experiments (DOE) or alternative methodologies?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 1 hour) and improves yield by 15–20% via controlled dielectric heating .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and byproduct formation .
  • Catalytic additives : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

Q. How can researchers resolve contradictions in reported biological activities of related 1,2,4-triazole derivatives?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing trimethoxyphenyl with dimethoxyphenyl) to isolate pharmacophoric groups .
  • Assay standardization : Compare MIC (minimum inhibitory concentration) values across consistent bacterial strains (e.g., S. aureus ATCC 25923) and control for solvent effects (e.g., DMSO < 1% v/v) .
  • Target profiling : Use enzyme inhibition assays (e.g., ketol-acid reductoisomerase) to correlate bioactivity with specific molecular interactions .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding modes in enzyme active sites (e.g., cytochrome P450 or kinase domains) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding affinity and conformational flexibility .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (triazole N atoms) and hydrophobic regions (trimethoxyphenyl) using tools like PharmaGist .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data between similar triazole derivatives?

  • Twinning analysis : Use PLATON to detect twinning in diffraction data, which can artificially inflate R-factors .
  • Hydrogen bonding patterns : Compare graph-set notations (e.g., S(6)\text{S}(6) rings) to identify packing variations caused by fluorine or methoxy substituents .
  • Thermal motion artifacts : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

ConditionConventional MethodMicrowave-Assisted Method
Reaction Time24 hours1 hour
SolventDMFDMF
Temperature80°C120°C (controlled)
Yield65%82%
Reference

Q. Table 2. Biological Activity Comparison of Analogues

SubstituentMIC (S. aureus) (μg/mL)Target Enzyme Inhibition (%)
3,4,5-Trimethoxyphenyl2.578 (KARI)
3,4-Dimethoxyphenyl10.245 (KARI)
4-Methoxyphenyl>5012 (KARI)
Reference

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